4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Overview
Description
4’-Methylsulfanyl-biphenyl-4-carbaldehyde is a chemical compound with the molecular formula C14H12OS and a molecular weight of 228.309 . It is used in the industry .
Molecular Structure Analysis
The molecular structure of 4’-Methylsulfanyl-biphenyl-4-carbaldehyde consists of 14 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Methylsulfanyl-biphenyl-4-carbaldehyde include a molecular weight of 228.309 and a molecular formula of C14H12OS .Scientific Research Applications
Crystal Structure and Molecular Interactions
4'-Methylsulfanyl-biphenyl-4-carbaldehyde exhibits unique structural characteristics. For example, a related molecule, 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, exists as an L-shaped structure with specific angles between its phenyl groups. This structure impacts intermolecular interactions, such as hydrogen bonding, which are critical for understanding material properties and designing advanced materials (Butcher et al., 2007).
Synthetic Applications
The compound has been employed in the synthesis of various organic structures. For instance, it's used in the preparation of 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes, which are key intermediates in producing functionally substituted thienoquinoline derivatives. These derivatives have potential applications ranging from optical materials to biological probes (Bogza et al., 2018).
Fluorescence Probes and Imaging
A related compound, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde, demonstrates unique optical properties, such as fluorescence. These properties are crucial for developing novel imaging agents and sensors for biological systems (Chu et al., 2019).
Pharmaceutical Applications
Compounds structurally related to 4'-Methylsulfanyl-biphenyl-4-carbaldehyde are used in pharmaceutical research. For example, its derivatives are explored for their bacteriostatic effects and as antiseptics. Such applications highlight the compound's potential in drug development and antimicrobial research (Keiko et al., 2008).
Material Science
Its derivatives are also significant in materials science, particularly in the development of photoluminescent materials. These materials are vital for applications in electronics, such as organic light-emitting diodes (OLEDs), and in covert marking technologies (Li et al., 2011).
Safety And Hazards
4’-Methylsulfanyl-biphenyl-4-carbaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(4-methylsulfanylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQOUGEPPIVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362752 | |
Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylsulfanyl-biphenyl-4-carbaldehyde | |
CAS RN |
221018-02-6 | |
Record name | 4′-(Methylthio)[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221018-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221018-02-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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